molecular formula C13H16N6O2S2 B2712722 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396792-13-4

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No. B2712722
CAS RN: 1396792-13-4
M. Wt: 352.43
InChI Key: PTOXAXNHNCQCKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions with Bases : Studies on thiadiazole derivatives reveal their reactions with bases, leading to the formation of thioamides and other sulfur-containing compounds. For example, Remizov et al. (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, demonstrating the potential for creating diverse sulfur-containing compounds through base-mediated reactions Remizov et al., 2019.

  • Synthesis of Triazole, Triazolothiadiazole, and Triazolothiadiazine Derivatives : Hussein et al. (2011) focused on synthesizing triazole, triazolothiadiazole, and triazolothiadiazine derivatives, highlighting their potential anti-inflammatory, analgesic, and antibacterial activities. This underscores the versatility of thiadiazole derivatives in synthesizing compounds with significant pharmacological properties Hussein et al., 2011.

Biological Applications

  • Anticancer Activity : Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluating them as potent anticancer agents. This research indicates the potential therapeutic applications of thiadiazole derivatives in oncology Gomha et al., 2017.

  • Anticonvulsant Agents : Amir et al. (2012) investigated benzothiazole derivatives as anticonvulsant agents, emphasizing the role of morpholine and imidazolyl derivatives. This study suggests the application of thiadiazole derivatives in developing new treatments for epilepsy Amir et al., 2012.

Materials Science and Dyeing Applications

  • Dyeing Polyester Fibers : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including thiazole-selenium disperse dyes for dyeing polyester fabrics. This study showcases the application of thiadiazole derivatives in the textile industry, particularly in the development of novel dyes with potential antimicrobial and antitumor activities Khalifa et al., 2015.

Mechanism of Action

This is particularly relevant for drugs and bioactive compounds. It involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S2/c1-2-22-13-18-17-12(23-13)14-11(20)9-3-4-10(16-15-9)19-5-7-21-8-6-19/h3-4H,2,5-8H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOXAXNHNCQCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide

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